

chemical properties of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1391589

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**

Introduction

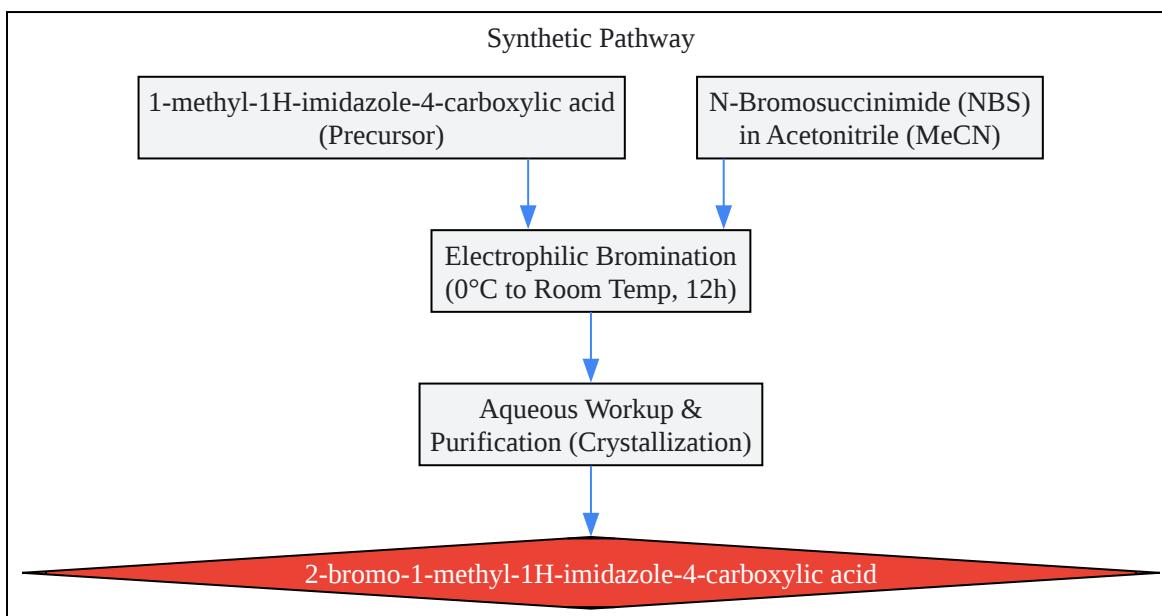
2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS No: 852181-03-4) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its structural framework is built upon the imidazole ring, a scaffold that is a cornerstone in numerous therapeutic agents due to its wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[\[4\]](#)[\[5\]](#) This guide provides a detailed exploration of its chemical properties, reactivity, and synthetic utility, offering field-proven insights for its application in drug development and materials science.

The molecule's value lies in its bifunctional nature. It possesses two key reactive sites: a bromine atom at the C2 position and a carboxylic acid group at the C4 position.[\[4\]](#) This arrangement allows for sequential and regioselective modifications, making it a versatile synthon for constructing complex molecular architectures.[\[4\]](#) The bromine atom is particularly amenable to displacement through various cross-coupling reactions, while the carboxylic acid serves as a handle for amide bond formation or esterification, enabling the assembly of diverse compound libraries.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** are summarized below. These characteristics are crucial for its handling, storage, and characterization.

Property	Value	Source
CAS Number	852181-03-4	[1] [2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	[1] [6]
Molecular Weight	205.01 g/mol	[1] [3]
Physical Form	Solid	[2]
Purity	≥97% (Typical)	[2]
Canonical SMILES	CN1C=C(N=C1Br)C(=O)O	[1]
InChI Key	DYHJNZNZJCTGGW- UHFFFAOYSA-N	[1] [2]
Storage Conditions	Inert atmosphere, 2-8°C	[2] [4]


Spectroscopic Analysis (Expected):

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet around 3.5-4.0 ppm), the imidazole ring proton at the C5 position (a singlet around 7.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
- ¹³C NMR: The carbon spectrum will display signals for the five carbon atoms, including the methyl carbon, the three imidazole ring carbons, and the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, confirming the presence of a single bromine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-N stretching vibrations from the imidazole ring.

Synthesis and Methodology

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and efficient synthetic route can be designed based on established imidazole chemistry. A plausible approach involves the regioselective bromination of a suitable precursor, 1-methyl-1H-imidazole-4-carboxylic acid. The C2 position of the imidazole ring is electronically activated and thus susceptible to electrophilic attack.

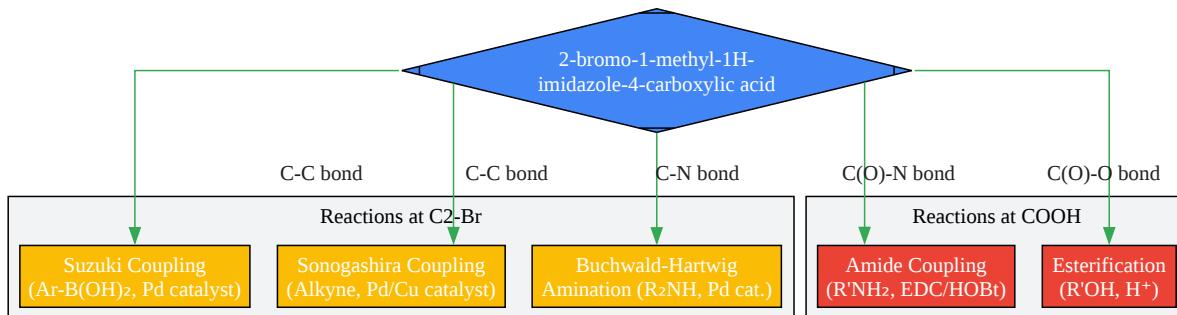
Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Experimental Protocol (Hypothetical)

- Dissolution: Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (MeCN), in a round-bottom flask equipped with a


magnetic stirrer.

- Cooling: Cool the solution to 0°C in an ice bath to control the reaction exothermicity.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. The causality for using NBS is its ability to provide a low concentration of electrophilic bromine (Br+), which favors selective bromination at the most nucleophilic position (C2) while minimizing side reactions.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Isolation and Purification: If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. This self-validating protocol relies on the distinct physical properties of the product for purification.

Chemical Reactivity and Synthetic Applications

The utility of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** as a building block stems from the orthogonal reactivity of its two functional groups. This allows for a wide range of chemical transformations, positioning it as a valuable intermediate in multi-step syntheses.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for functionalizing the title compound.

- **Cross-Coupling Reactions at the C2-Position:** The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This is the most powerful application of this synthon, enabling the introduction of diverse molecular fragments.
 - **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, attaching aryl or heteroaryl groups. This is a foundational method for building biaryl structures common in pharmaceuticals.^[7]
 - **Sonogashira Coupling:** Palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents, providing a linear scaffold for further elaboration.
 - **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with primary or secondary amines, a critical transformation for synthesizing compounds with amine functionalities.
- **Transformations of the Carboxylic Acid Group:** The carboxylic acid at the C4 position provides another avenue for diversification.

- Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC, HOBr, HATU) facilitate the reaction with a wide array of amines to form amides. This is arguably one of the most important reactions in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.
- Esterification: Fischer esterification with an alcohol under acidic conditions converts the carboxylic acid to its corresponding ester. Esters can serve as prodrugs or be used as synthetic intermediates for further reactions.[8]

Safety and Handling

As a laboratory chemical, **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** must be handled with appropriate precautions.

- Signal Word: Warning[2][4]
- Hazard Statements:
 - H302: Harmful if swallowed.[2][4]
 - H315: Causes skin irritation.[2][4]
 - H319: Causes serious eye irritation.[2][4]
 - H335: May cause respiratory irritation.[2][4]
- Precautionary Measures:
 - Use in a well-ventilated area or a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.[2]
 - Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure stability.[2][4][9]

This product is intended for research and development purposes only and is not for diagnostic or therapeutic use in humans or animals.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | 852181-03-4 [sigmaaldrich.com]
- 3. 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS#: 852181-03-4 [amp.chemicalbook.com]
- 4. 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid|CAS 852181-03-4 [benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. 2-BROMO-1-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID,(CAS# 852181-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [chemical properties of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391589#chemical-properties-of-2-bromo-1-methyl-1h-imidazole-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com